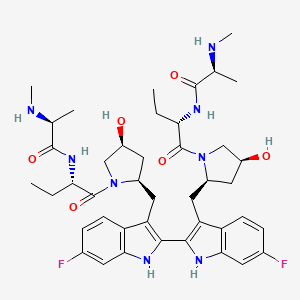
Birinapant
Overview
Description
Birinapant is a small molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). It is designed to antagonize inhibitors of apoptosis proteins (IAPs), which are often overexpressed in various cancers. By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
This compound is a small molecule that mimics the action of the Second Mitochondrial-derived Activator of Caspases (SMAC), which naturally antagonizes Inhibitor of Apoptosis Proteins (IAPs) . The primary targets of this compound are the IAPs, including cellular IAPs 1 (cIAP1), cellular IAPs 2 (cIAP2), and X-linked IAP (XIAP) . These proteins are known for their anti-apoptotic effects .
Mode of Action
This compound binds to the baculoviral IAP repeat (BIR) domain of IAPs, promoting their auto-ubiquitination and proteasomal degradation . This action enables cytokines, such as Tumor Necrosis Factor alpha (TNFα), to activate the extrinsic apoptosis pathway . Simultaneously, this compound turns off the canonical NF-κB survival pathway, leading to cancer cell death .
Biochemical Pathways
The degradation of IAPs by this compound affects several biochemical pathways. Furthermore, this compound upregulates Major Histocompatibility Complexes (MHCs) in tumor cells, indicating that it may affect the antigen presentation pathway .
Pharmacokinetics
In a first-in-human trial, this compound was administered intravenously from 0.18 to 63 mg/m² once weekly every 3 of 4 weeks . The maximum tolerated dose (MTD) was determined to be 47 mg/m² . This compound has a plasma half-life of 30 to 35 hours and accumulates in tumor tissue .
Result of Action
This compound’s action results in significant molecular and cellular effects. It increases the number and abundance of immunopeptides and source proteins in tumor cells . It also enhances the presentation of Cancer/Testis Antigen (CTA) peptides and neoantigens, thus enhancing the immunogenicity of tumor cells . In clinical trials, several patients demonstrated stable disease and evidence of antitumor activity .
Action Environment
The efficacy of this compound can be influenced by certain environmental factors, particularly genetic mutations in the tumor cells. For instance, this compound was found to be most active in cells with a deletion of the Liver Kinase B1 (LKB1) gene . The presence of kras mutations could mediate resistance to this compound . Therefore, the genetic environment of the tumor cells plays a crucial role in determining the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Birinapant plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the IAP family, including cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP). This compound binds to the baculoviral IAP repeat (BIR) domains of these proteins, leading to their degradation via the ubiquitin-proteasome pathway . This interaction disrupts the anti-apoptotic functions of IAPs, thereby promoting apoptosis in cancer cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the intrinsic apoptosis pathway. This activation involves the degradation of cIAP1 and cIAP2, leading to the formation of a RIPK1:caspase-8 complex and subsequent caspase-8 activation . Additionally, this compound has been shown to enhance the presentation of cancer/testis antigen peptides and neoantigens, thereby improving the immunogenicity of tumor cells . This effect is particularly important in the context of combination therapies with immune checkpoint inhibitors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the BIR domains of IAPs, leading to their autoubiquitylation and proteasomal degradation . This degradation results in the activation of caspases, which are crucial for the execution of apoptosis. This compound also inhibits the NF-κB survival pathway by preventing the activation of NF-κB-inducing kinase (NIK) and subsequent phosphorylation of IκBα . This dual mechanism of action—promoting apoptosis and inhibiting survival pathways—makes this compound a potent anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, this compound has been shown to induce sustained apoptosis in cancer cells . In in vivo studies, this compound administration has led to prolonged tumor suppression and improved survival rates in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces apoptosis and inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with IAPs. The degradation of cIAP1 and cIAP2 by this compound leads to the activation of caspases and the induction of apoptosis . Additionally, this compound has been shown to affect the metabolic flux of cancer cells by altering the levels of key metabolites involved in apoptosis and cell survival . These changes in metabolic pathways contribute to the overall anticancer effects of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm, where it interacts with IAPs and exerts its apoptotic effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with IAPs and promotes their degradation . This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is closely associated with the presence of IAPs in the cytoplasm, which are its primary targets for inducing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Birinapant is synthesized through a multi-step process involving the coupling of specific amino acid derivatives. The key steps include:
Formation of the core structure: This involves the coupling of a protected amino acid with a suitable amine to form a peptide bond.
Deprotection and further coupling: The protecting groups are removed, and additional amino acids or peptide fragments are coupled to extend the peptide chain.
Cyclization and final modifications: The linear peptide is cyclized to form the macrocyclic structure, followed by any necessary modifications to introduce functional groups.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Selection of starting materials: High-purity starting materials are chosen to ensure the quality of the final product.
Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and minimize impurities.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Birinapant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups, altering the molecule’s properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the molecule’s properties.
Scientific Research Applications
Birinapant has a wide range of scientific research applications, including:
Cancer Therapy: this compound is primarily investigated for its potential in cancer therapy. .
Combination Therapy: this compound is often studied in combination with other anticancer agents to enhance therapeutic efficacy.
Biological Research: this compound is used as a tool compound to study the role of IAPs in apoptosis and other cellular processes.
Comparison with Similar Compounds
Birinapant is part of a class of compounds known as SMAC mimetics. Similar compounds include:
LCL161: Another SMAC mimetic that targets IAPs and promotes apoptosis.
GDC-0152: A SMAC mimetic with a different chemical structure that also targets IAPs.
Uniqueness of this compound: this compound is unique in its ability to selectively target cIAP1 with greater potency compared to other IAPs. This selectivity contributes to its efficacy and safety profile in cancer therapy .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWRMUKBEYJEIX-DXXQBUJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56F2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155057 | |
| Record name | Birinapant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260251-31-7 | |
| Record name | Birinapant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Birinapant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11782 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Birinapant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIRINAPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



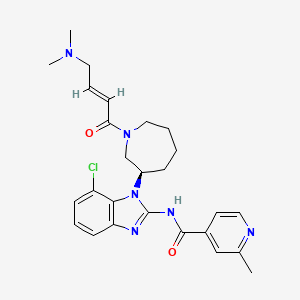
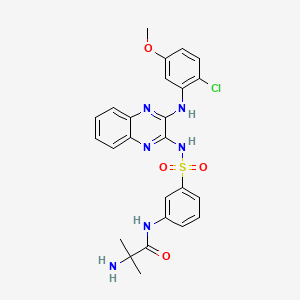

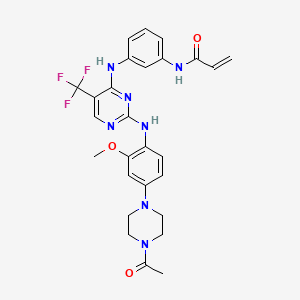
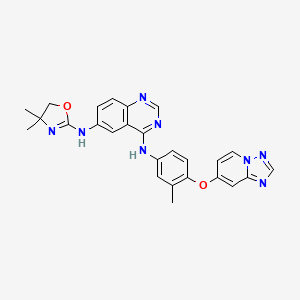
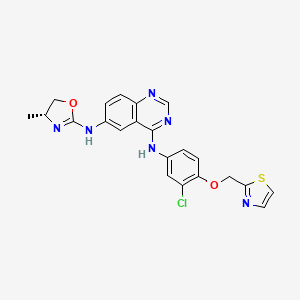
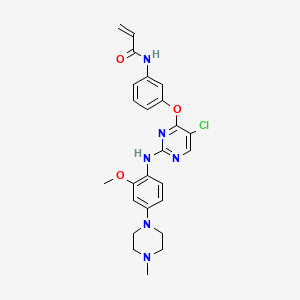
![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)
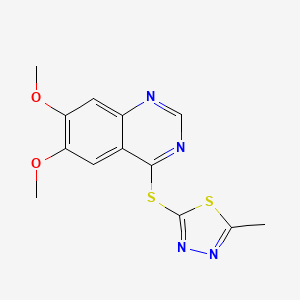
![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)
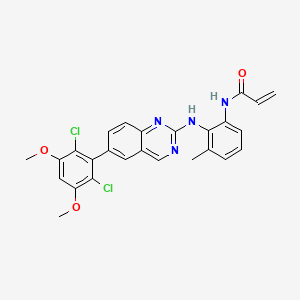
![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)
